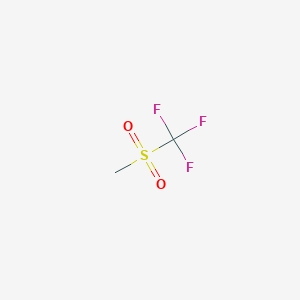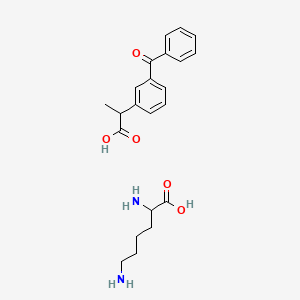
トリフルオロメタンスルホニルメタン
概要
説明
科学的研究の応用
TRIFLUORO(METHANESULFONYL)METHANE has a wide range of applications in scientific research:
作用機序
Target of Action
(Trifluoromethanesulfonyl)methane, also known as triflyl methane, is a complex compound. It is known that triflyl compounds are strong electrophiles and are useful for introducing the triflyl group, CF3SO2 .
Mode of Action
It is known that trifluoromethanesulfonyl azide, a related compound, is used as a reagent in organic synthesis . It is prepared by treating trifluoromethanesulfonic anhydride with sodium azide . This compound generally converts amines to azides , indicating that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Related triflyl compounds have been used in the synthesis of vicinal trifluoromethyl azides . This process employs trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .
Result of Action
The introduction of the triflyl group into other compounds can significantly alter their chemical properties .
生化学分析
Biochemical Properties
(Trifluoromethanesulfonyl)methane plays a significant role in biochemical reactions, particularly as a catalyst or reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve proton transfer. The compound’s strong acidity allows it to donate protons readily, making it an effective catalyst in reactions that require acidic conditions. Additionally, (Trifluoromethanesulfonyl)methane can interact with biomolecules such as nucleic acids and lipids, influencing their structure and function .
Cellular Effects
The effects of (Trifluoromethanesulfonyl)methane on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance certain cellular processes by acting as a proton donor in enzymatic reactions. At higher concentrations, it may disrupt cell signaling pathways and gene expression, leading to altered cellular metabolism and potentially cytotoxic effects. The compound’s strong acidity can cause changes in the pH of cellular compartments, affecting various biochemical processes .
Molecular Mechanism
The molecular mechanism of (Trifluoromethanesulfonyl)methane involves its ability to donate protons and interact with various biomolecules. It can bind to enzymes and alter their activity, either inhibiting or activating specific biochemical pathways. The compound’s strong acidity allows it to break down complex molecules, facilitating their conversion into simpler forms. Additionally, (Trifluoromethanesulfonyl)methane can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Trifluoromethanesulfonyl)methane can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Over time, the effects on cellular function may diminish as the compound breaks down, reducing its efficacy in biochemical reactions. Long-term studies have shown that (Trifluoromethanesulfonyl)methane can have lasting effects on cellular metabolism and gene expression, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of (Trifluoromethanesulfonyl)methane in animal models vary with different dosages. At low doses, the compound can enhance certain physiological processes by acting as a proton donor. At higher doses, it may cause toxic or adverse effects, including tissue damage and disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses. Careful dosage control is essential to avoid potential toxicity and ensure the desired biochemical effects .
Metabolic Pathways
(Trifluoromethanesulfonyl)methane is involved in various metabolic pathways, primarily through its role as a proton donor. It interacts with enzymes such as dehydrogenases and oxidases, facilitating redox reactions and influencing metabolic flux. The compound can also affect metabolite levels by altering the activity of key enzymes in metabolic pathways. Its strong acidity allows it to participate in reactions that require acidic conditions, contributing to the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (Trifluoromethanesulfonyl)methane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s strong acidity and small molecular size allow it to diffuse easily through lipid bilayers, reaching different cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects, with higher concentrations leading to more pronounced cellular responses .
Subcellular Localization
The subcellular localization of (Trifluoromethanesulfonyl)methane is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Within these compartments, the compound can exert its effects on enzymatic activity, gene expression, and cellular metabolism. Its strong acidity allows it to modify the local pH, influencing various biochemical processes and contributing to its overall function within cells .
準備方法
TRIFLUORO(METHANESULFONYL)METHANE can be synthesized through several methods. One common synthetic route involves the reaction of trifluoromethanesulfonic acid with phosphorous trichloride . Another method includes the reaction of trifluoromethanesulfonic anhydride with sodium azide in hexane . Industrial production methods often involve similar reactions but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
TRIFLUORO(METHANESULFONYL)METHANE undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving strong oxidizing or reducing agents.
Substitution: The compound can undergo substitution reactions, where the trifluoromethanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include trifluoromethanesulfonic anhydride and sodium azide. Reaction conditions often involve the use of solvents like hexane and temperatures that facilitate the desired transformations.
Major Products: The reactions typically yield products that retain the trifluoromethyl group, which is valuable in various applications.
類似化合物との比較
TRIFLUORO(METHANESULFONYL)METHANE can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid (CF3SO3H): While both are strong acids, TRIFLUORO(METHANESULFONYL)METHANE is significantly more acidic.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is used in similar applications but differs in its reactivity and specific uses.
Sodium trifluoromethanesulfinate (CF3SO2Na): This reagent is commonly used for trifluoromethylation reactions.
特性
IUPAC Name |
trifluoro(methylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUIMKUOHIINGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458951 | |
| Record name | methyltrifluoromethylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-82-9 | |
| Record name | methyltrifluoromethylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)



![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)





![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)

